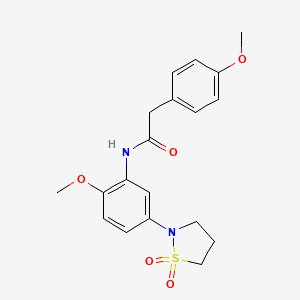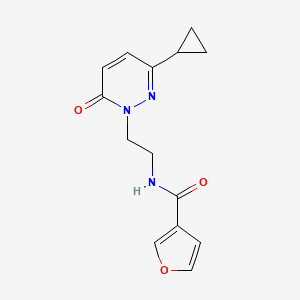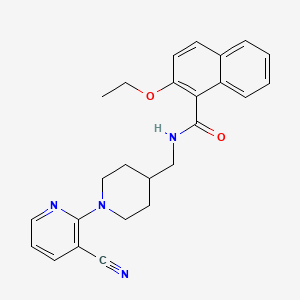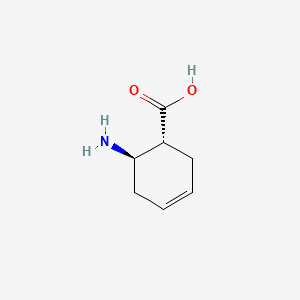![molecular formula C21H21NO2S2 B2382415 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-43-1](/img/structure/B2382415.png)
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine is a complex organic compound with significant potential in various scientific fields This compound features a pyridine ring substituted with methyl groups and phenyl groups containing sulfanyl and sulfonyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common approach is the functionalization of a pyridine derivative through radical reactions, transition metal catalysis, or metal-free oxidation . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and enhances the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonyl group can be reduced to sulfanyl under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often used to facilitate these reactions. Temperature and pH control are crucial to achieving the desired reaction outcomes.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and sulfonyl groups can form covalent bonds with biological molecules, altering their function and activity. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-4-[(4-methylphenyl)sulfanyl]benzene
- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
- 4-(Hydroxymethyl)pyridine-2,6-dicarboxylic acid dimethyl ester
Uniqueness
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine is unique due to its specific combination of functional groups and substitution pattern on the pyridine ring This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds
Propiedades
IUPAC Name |
4,6-dimethyl-2-(4-methylphenyl)sulfanyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c1-14-5-9-18(10-6-14)25-21-20(16(3)13-17(4)22-21)26(23,24)19-11-7-15(2)8-12-19/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNJTXXBALWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)





![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)

![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)

![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)

